molecular formula C22H25N3O4S B116599 2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate CAS No. 1011758-00-1

2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate

Cat. No. B116599
CAS RN: 1011758-00-1
M. Wt: 427.5 g/mol
InChI Key: XDXHTKGPVLDSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate, also known as 2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate, is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Pharmaceutical and Biological Applications

  • A study on the synthesis of novel piperazine derivatives, including those related to benzothiazepin, reveals potential applications in the pharmaceutical industry (Hai-tao, 2011).
  • The antimicrobial activity of new pyridine derivatives, incorporating benzothiazepin structures, suggests their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • Research into 1,5-benzothiazepine derivatives, such as CRD-401, and their effects on smooth muscle, demonstrates the compound's pharmacological relevance (Nagao, Sato, Iwasawa, Takada, & Ishida, 1972).

Mechanism of Action

properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-13-14-28-15-16-29-22(27)25-11-9-24(10-12-25)21-17-5-1-3-7-19(17)30-20-8-4-2-6-18(20)23-21/h1-8,26H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHTKGPVLDSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quetiapine Carboxylate Impurity

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